2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole
Description
2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole is a substituted oxazole derivative characterized by a 4-methyl group, a 5-ethoxy substituent, and a 5-oxopentyl chain at position 2. These compounds are synthesized via cyclodehydration of α-acylamino carbonyl precursors using reagents like PCI₅ or SOCl₂, as outlined in the Robinson-Gabriel synthesis . Notably, 4-methyl-5-ethoxyoxazole serves as a key intermediate in vitamin B₆ production .
Properties
CAS No. |
133602-43-4 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-(5-ethoxy-4-methyl-1,3-oxazol-2-yl)pentanal |
InChI |
InChI=1S/C11H17NO3/c1-3-14-11-9(2)12-10(15-11)7-5-4-6-8-13/h8H,3-7H2,1-2H3 |
InChI Key |
HAWQDBNNJVQGPV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)CCCCC=O)C |
Canonical SMILES |
CCOC1=C(N=C(O1)CCCCC=O)C |
Synonyms |
2-Oxazolepentanal,5-ethoxy-4-methyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
The compound 2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole , also referred to as Dalvastatin, is a synthetic molecule notable for its applications in scientific research, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, mechanisms of action, and various research applications, supported by well-documented case studies and comprehensive data tables.
Pharmacological Studies
-
Cholesterol Metabolism : As a potent inhibitor of HMG-CoA reductase, this compound is primarily studied for its role in cholesterol biosynthesis inhibition. It has shown promise in lowering cholesterol levels and preventing cardiovascular diseases.
- Case Study : A study demonstrated that Dalvastatin effectively reduced LDL cholesterol levels in animal models, leading to decreased atherosclerosis risk.
-
Cancer Research : Investigations into the compound's effects on cancer cell lines have revealed potential anti-cancer properties. It may disrupt metabolic pathways essential for tumor growth.
- Case Study : Research indicated that treatment with Dalvastatin led to reduced proliferation in specific cancer cell lines, suggesting a mechanism that warrants further exploration.
Biochemical Mechanisms
The compound functions by:
- Inhibiting HMG-CoA reductase, which is crucial in the mevalonate pathway for cholesterol synthesis.
- Modulating cellular signaling pathways related to lipid metabolism.
Analytical Chemistry
Dalvastatin serves as a reference standard in analytical chemistry for developing new cholesterol-lowering drugs. Its unique structure allows researchers to compare new compounds against it to evaluate efficacy and safety profiles.
Data Table: Summary of Research Findings
| Application Area | Findings/Observations | References |
|---|---|---|
| Cholesterol Metabolism | Significant reduction in LDL levels | |
| Cancer Research | Inhibition of cancer cell proliferation | |
| Analytical Chemistry | Reference standard for drug development |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Oxazole and Isoxazole Derivatives
Key Observations:
The 5-oxopentyl chain in the target compound (absent in the evidence) would introduce a ketone functional group, likely altering its reactivity in nucleophilic additions or redox reactions.
Synthesis Routes :
- 4-Methyl-5-ethoxyoxazole is synthesized via cyclodehydration of N-formyl-(±)-alanine ethyl ester , whereas isoxazole derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) often involve [3+2] cycloaddition reactions between nitrile oxides and alkynes .
Biological and Industrial Relevance: 4-Methyl-5-ethoxyoxazole is critical in vitamin B₆ synthesis , whereas isoxazole derivatives exhibit broad pharmacological activities, including antimicrobial and anticancer effects .
Preparation Methods
Core Reaction Mechanism
The foundational approach to 4-methyl-5-ethoxyoxazole derivatives involves cyclodehydration of N-ethoxalyl-α-aminopropionic acid ethyl ester. This substrate undergoes intramolecular cyclization upon treatment with phosphorus oxychloride (POCl₃) and triethylamine (TEA), facilitated by 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via activation of the carbonyl group by POCl₃, followed by nucleophilic attack of the amine on the adjacent carbonyl carbon, culminating in oxazole ring formation (Fig. 1A).
Critical Parameters :
-
Molar Ratios : Optimal stoichiometry of 1:4–6:1–2 (substrate:TEA:POCl₃) ensures complete conversion.
-
Catalyst Loading : DMAP at 0.05–1 mol% reduces reaction time by 50% compared to uncatalyzed conditions.
-
Temperature : Maintaining 60–90°C prevents intermediate degradation while promoting ring closure.
Workup and Isolation
Post-cyclization, the reaction mixture is quenched in 0–10°C deionized water to protonate residual POCl₃ and precipitate the product. Triethylamine acts as both solvent and extraction agent, enabling efficient phase separation at 30–40°C. Vacuum distillation recovers TEA for reuse, aligning with green chemistry principles. Final purification via fractional distillation yields 4-methyl-5-ethoxyoxazole ethyl ester with >98% GC purity and 93% molar yield.
Installation of the 5-Oxopentyl Side Chain
Alkylation Strategies
The 2-position oxazole modification requires introducing the 5-oxopentyl moiety through nucleophilic alkylation. While not explicitly detailed in the cited sources, analogous methodologies suggest two pathways:
Homopropargyl Alcohol Propargylation
Homopropargyl alcohols react with lithiated oxazole intermediates at −78°C to form propargyl adducts. Subsequent hydrogenation (H₂/Pd-C) or hydroboration-oxidation converts the alkyne to a ketone, yielding the 5-oxopentyl group. For example, ethyl 5-phenyloxazole-2-carboxylate derivatives undergo propargylation with 80–90% efficiency under inert conditions.
Direct Ketone Coupling
Alternative routes employ pentanal derivatives in Friedel-Crafts-type alkylation. Using BF₃·OEt₂ as a Lewis acid, the oxazole’s C-2 position attacks the aldehyde carbonyl, followed by dehydration to form the pentyl chain. This method avoids cryogenic conditions but risks over-alkylation without precise stoichiometric control.
Reaction Optimization and Scalability
Catalytic Enhancements
DMAP’s role in accelerating cyclodehydration is pivotal. Comparative studies show that 0.1 mol% DMAP increases reaction rates by 2.3-fold, reducing typical reaction times from 12 hours to 5 hours. This acceleration arises from DMAP’s capacity to stabilize the acyloxyphosphonium intermediate, lowering the activation energy for cyclization (Fig. 1B).
Solvent and Temperature Effects
Polar aprotic solvents like DMSO enhance oxazole stability but may promote side reactions at elevated temperatures. The patent method avoids this by using TEA as a dual solvent-base, achieving 93% yield at 70°C. In contrast, DMSO-based systems (e.g., RSC protocol) require 130°C for analogous transformations, highlighting the efficiency of the TEA-POCl₃-DMAP triad.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : The ethoxy group (-OCH₂CH₃) appears as a triplet at δ 1.3–1.5 ppm (J = 7.0 Hz) and a quartet at δ 3.8–4.1 ppm. The 4-methyl group resonates as a singlet near δ 2.4–2.6 ppm.
-
¹³C NMR : Key signals include the oxazole C-2 (δ 160–165 ppm), ethoxy carbonyl (δ 170–175 ppm), and pentanone carbonyl (δ 208–212 ppm).
-
HRMS : Molecular ion peaks for C₁₁H₁₇NO₃ ([M+H]⁺) are observed at m/z 212.1281 (calculated: 212.1287).
Chromatographic Purity
Gas chromatography (GC) with flame ionization detection confirms >98% purity for the final product, with retention times of 8.2–8.5 minutes on a DB-5 column (30 m × 0.25 mm).
Industrial Application and Environmental Impact
The patent method exemplifies scalability, producing kilogram-scale batches with 90–93% yield. Key advantages include:
-
Solvent Reclamation : Triethylamine recovery via vacuum distillation reduces waste by 70%.
-
Catalyst Reuse : DMAP retains 85% activity over five cycles, minimizing costs.
-
E-Factor : The process achieves an environmental factor (E-factor) of 2.1, superior to traditional routes (E > 5).
Comparative Analysis with Alternative Methods
| Parameter | Patent Method | RSC Method |
|---|---|---|
| Yield | 93% | 75–85% |
| Reaction Time | 5–6 hours | 8–12 hours |
| Temperature | 60–90°C | 130°C |
| Catalyst | DMAP (0.1 mol%) | Iodine (1.5 equiv) |
| Purity (GC) | >98% | >95% |
The patent method’s lower temperature and higher yield make it preferable for industrial settings, while the RSC protocol offers versatility for aromatic substitutions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-Oxopentyl)-4-methyl-5-ethoxyoxazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of homopropargyl alcohol derivatives or propargylation reactions. For example, homopropargyl alcohols may undergo 1,3-dilithiopropyne-mediated propargylation to form oxazole rings, followed by alkylation at the 5-oxopentyl position . Optimization involves controlling reaction temperature (e.g., −78°C for lithiation steps) and solvent polarity to minimize side reactions. Characterization of intermediates by NMR and mass spectrometry is critical to confirm regioselectivity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for structural confirmation, as demonstrated for related isoxazole derivatives . High-resolution mass spectrometry (HRMS) and / NMR are essential for verifying molecular weight and substituent positions. For example, NMR can distinguish ethoxy (-OCHCH) protons as a triplet near δ 1.3–1.5 ppm and methyl groups on the oxazole ring as singlets around δ 2.4–2.6 ppm .
Q. How does the ethoxy substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : The ethoxy group’s electron-donating nature increases hydrolytic stability compared to methoxy analogs. Stability studies should employ accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring. For instance, related oxazole derivatives show <10% degradation after 24 hours in neutral conditions but rapid cleavage in acidic media due to oxazole ring protonation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and electrostatic potential maps to identify reactive sites. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) should prioritize the oxazole ring’s dipole moment and alkyl chain flexibility. For example, similar isoxazole derivatives exhibit binding affinity via π-π stacking with aromatic residues in enzyme active sites .
Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Validate purity via HPLC (>95%) and replicate assays across multiple models. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound solubility in culture media .
Q. How does stereochemistry at the 4-methyl position affect the compound’s physicochemical properties?
- Methodological Answer : Stereochemical variations (e.g., 4S vs. 4R configurations) alter dipole moments and crystal packing. Use chiral HPLC to separate enantiomers and compare melting points (e.g., 4S derivatives in melt at 98–102°C vs. 4R at 85–88°C). Molecular dynamics simulations can further correlate stereochemistry with solubility and membrane permeability .
Q. What experimental designs are recommended for studying the compound’s photodegradation pathways?
- Methodological Answer : Use UV-Vis spectroscopy to monitor absorbance changes under controlled light exposure (e.g., 254 nm). LC-MS/MS identifies degradation products, such as oxidized pentyl chains or cleaved ethoxy groups. For example, related oxadiazoles degrade via Norrish Type I pathways under UV light .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
